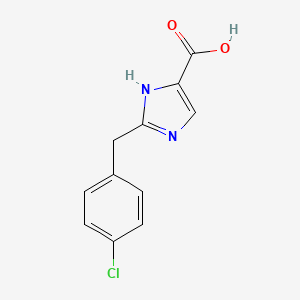![molecular formula C10H21N3 B13655017 3-Hydrazinyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B13655017.png)
3-Hydrazinyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydrazinyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound with a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a key intermediate in the synthesis of various pharmacologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octane typically involves the following steps:
Formation of the Bicyclic Core: The initial step involves the construction of the bicyclic core structure. This can be achieved through a 1,3-dipolar cycloaddition reaction between a suitable diene and a nitrone.
Introduction of the Hydrazinyl Group: The hydrazinyl group can be introduced via a nucleophilic substitution reaction using hydrazine hydrate under mild conditions.
Isopropyl Substitution: The isopropyl group is introduced through an alkylation reaction using isopropyl bromide in the presence of a strong base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydrazinyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrazine hydrate in ethanol.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted hydrazinyl derivatives.
Aplicaciones Científicas De Investigación
3-Hydrazinyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octane has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of various pharmacologically active compounds, including potential anti-cancer and anti-inflammatory agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 3-Hydrazinyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The bicyclic structure provides rigidity, enhancing its binding affinity to receptors.
Comparación Con Compuestos Similares
Similar Compounds
8-(propan-2-yl)-3,8-diazabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but lacks the hydrazinyl group, making it less versatile in terms of chemical reactivity.
2-Azabicyclo[3.2.1]octane: Another similar compound with a nitrogen-containing bicyclic core, but without the isopropyl and hydrazinyl groups.
Uniqueness
3-Hydrazinyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octane is unique due to the presence of both the hydrazinyl and isopropyl groups, which enhance its chemical reactivity and potential biological activities. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields.
Propiedades
Fórmula molecular |
C10H21N3 |
|---|---|
Peso molecular |
183.29 g/mol |
Nombre IUPAC |
(8-propan-2-yl-8-azabicyclo[3.2.1]octan-3-yl)hydrazine |
InChI |
InChI=1S/C10H21N3/c1-7(2)13-9-3-4-10(13)6-8(5-9)12-11/h7-10,12H,3-6,11H2,1-2H3 |
Clave InChI |
SBTPVVMJZXHXGO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C2CCC1CC(C2)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



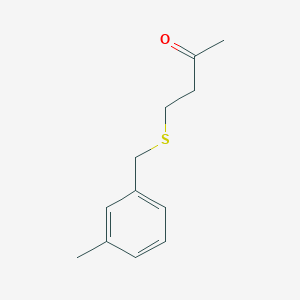
![Methyl 2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13654944.png)
![2-(Trifluoromethyl)benzo[d]thiazole-4-carbaldehyde](/img/structure/B13654948.png)
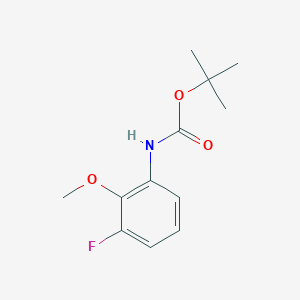
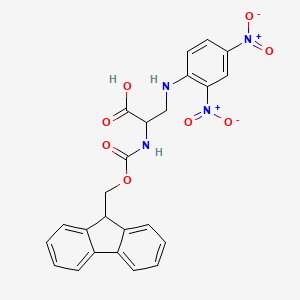
![(SP-4-1)-[[4,4',4'',4'''-(21H,23H-Porphine-5,10,15,20-tetrayl-|EN21,|EN22,|EN23,|EN24)tetrakis[benzenaminato]](2-)]cobalt](/img/structure/B13654968.png)
![Racemic-(3R,6R)-2-Tert-Butyl 3-Ethyl 6-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B13654972.png)


![(S)-5-(tert-Butyl)-2-mesityl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate](/img/structure/B13654995.png)
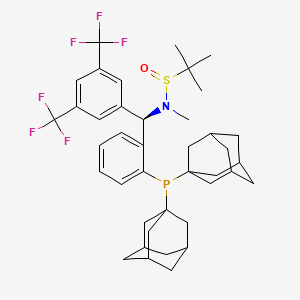
![9-((tert-Butoxycarbonyl)amino)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13655002.png)
